4-(Tributylstannyl)isoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

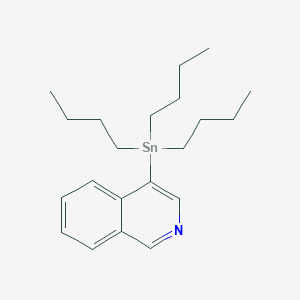

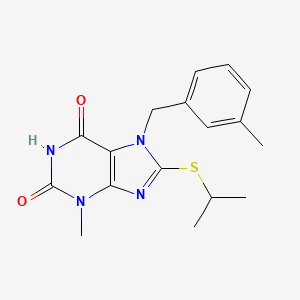

“4-(Tributylstannyl)isoquinoline” is a compound that belongs to the class of organotin compounds. It is a derivative of isoquinoline, where a tributylstannyl group is attached to the 4th position of the isoquinoline ring . The empirical formula of this compound is C21H33NSn .

Molecular Structure Analysis

The molecular structure of “4-(Tributylstannyl)isoquinoline” consists of an isoquinoline moiety and a tributylstannyl group attached at the 4th position of the isoquinoline ring . The molecular weight of this compound is 418.20 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- Synthesis of Isoquinoline Derivatives : Isoquinoline derivatives, like 4-(Tributylstannyl)isoquinoline, are synthesized for various applications. For example, the amphiphilic allylation of aldimines with certain derivatives forms 3,4-bismethylenepiperidines, which are applicable in synthesizing isoquinoline derivatives through reactions like the Diels-Alder reaction followed by oxidation (Hirata et al., 2015).

- Cation Radical Generation : Oxidation of certain isoquinoline derivatives generates reactive species like hydroisoquinolin-1-yl cation, which reacts with carbon nucleophiles to give addition products (Narasaka et al., 1993).

Biological and Pharmacological Applications

- Isoquinoline Alkaloids in Biomedical Research : Isoquinoline alkaloids, which include derivatives of 4-(Tributylstannyl)isoquinoline, show significant pharmacological and biological properties, such as potential anticancer properties. These compounds are important in drug discovery programs due to their interaction with nucleic acids (Bhadra & Kumar, 2011).

- Potential as Antimicrobial Agents : Isoquinoline derivatives are developed as novel antimicrobial compounds. For instance, various functionalized tetrahydroisoquinolines exhibit bactericidal and antifungal activities, highlighting their potential in antimicrobial therapy (Galán et al., 2013).

Analytical Applications

- Mass Spectrometry Applications : Isoquinoline derivatives are studied in mass spectrometry for analyzing small molecule drugs. For example, D(4)-α-Cyano-4-hydroxycinnamic acid has been used as a matrix in mass spectrometry imaging of small molecules, including isoquinoline alkaloids (Shariatgorji et al., 2012).

Catalysis and Material Science

- Catalysis in Chemical Synthesis : Isoquinolines, including 4-(Tributylstannyl)isoquinoline derivatives, are used in catalysis for synthesizing substituted isoquinolines and dihydroisoquinolines, demonstrating their importance in the field of chemical synthesis (Tiwari et al., 2014).

Zukünftige Richtungen

Tributyltin (IV) compounds, including “4-(Tributylstannyl)isoquinoline”, are promising candidates for drug development . They possess significant antileishmanial and cytotoxic potential, making them promising compounds for the development of antileishmanial and anticancer drugs . Further screening of these compounds against a range of cancer and normal cell lines is recommended to evaluate their efficacy and selectivity .

Eigenschaften

IUPAC Name |

tributyl(isoquinolin-4-yl)stannane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N.3C4H9.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;3*1-3-4-2;/h1-4,6-7H;3*1,3-4H2,2H3; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFIZYTKOCOPTMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=CC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33NSn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Tributylstannyl)isoquinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-chloro-6-fluorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![2-imino-8-methyl-1-propyl-3-tosyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2816043.png)

![4-(2-Methyl-allyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2816045.png)

![N-(3,4-dimethylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2816046.png)

![6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3H-2-benzofuran-1-one](/img/structure/B2816049.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2816050.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-6-carboxamide](/img/structure/B2816056.png)